2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide 2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0730553
InChI: InChI=1S/C18H18ClNO3/c1-13(2)11-22-17-5-3-4-15(10-17)20-18(21)12-23-16-8-6-14(19)7-9-16/h3-10H,1,11-12H2,2H3,(H,20,21)
SMILES: CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol

2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

CAS No.:

Cat. No.: VC0730553

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide -

Specification

Molecular Formula C18H18ClNO3
Molecular Weight 331.8 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[3-(2-methylprop-2-enoxy)phenyl]acetamide
Standard InChI InChI=1S/C18H18ClNO3/c1-13(2)11-22-17-5-3-4-15(10-17)20-18(21)12-23-16-8-6-14(19)7-9-16/h3-10H,1,11-12H2,2H3,(H,20,21)
Standard InChI Key HERRMRZFODQNDZ-UHFFFAOYSA-N
SMILES CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl
Canonical SMILES CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

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